molecular formula C11H10BrClN2O2 B14026345 6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

Cat. No.: B14026345
M. Wt: 317.56 g/mol
InChI Key: RCRRYNVOAHDDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione is a sophisticated spirocyclic heterocyclic compound designed for advanced chemical and pharmaceutical research. Its unique structure, featuring a spiro junction between a cyclopentane ring and a bromo- and chloro- substituted imidazopyridine-dione core, makes it a valuable scaffold in medicinal chemistry . This compound is primarily utilized as a key synthetic intermediate or building block in the exploration of new chemical entities. Researchers value this spirocyclic scaffold for its potential in drug discovery programs, particularly for its structural similarity to other biologically active heterocyclic frameworks . Studies on closely related spiro-fused dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives have indicated potential biological activities, suggesting the value of this chemical space in developing new therapeutic agents . The presence of bromo and chloro substituents on the fused ring system provides reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C11H10BrClN2O2

Molecular Weight

317.56 g/mol

IUPAC Name

6-bromo-8-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclopentane]-1,5-dione

InChI

InChI=1S/C11H10BrClN2O2/c12-6-5-7(13)8-9(16)14-11(3-1-2-4-11)15(8)10(6)17/h5H,1-4H2,(H,14,16)

InChI Key

RCRRYNVOAHDDDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

  • Synthesis of Imidazo[1,5-a]pyridine Core:

    • Construct the imidazo[1,5-a]pyridine ring system from appropriate pyridine and imidazole precursors through condensation reactions.
  • Spirocyclization with Cyclopentanone:

    • React the imidazo[1,5-a]pyridine intermediate with cyclopentanone under acidic or basic catalysis to form the spirocyclic 1',5'(2'H)-dione structure.
  • Selective Halogenation:

    • Introduce bromine at the 6' position and chlorine at the 8' position using halogenating agents such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) or chlorine gas for chlorination.
    • Halogenation is typically performed under controlled temperature and solvent conditions to avoid over-halogenation or side reactions.
  • Purification and Characterization:

    • Purify the final product by recrystallization or chromatographic methods.
    • Confirm the molecular structure and purity by NMR (both ^1H and ^13C), MS, and IR spectroscopy.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Imidazo[1,5-a]pyridine synthesis Pyridine derivative, imidazole, acid/base catalyst Controlled temperature (50-80°C)
Spirocyclization Cyclopentanone, acid/base catalyst, solvent (e.g., DMF) Reaction time: 4-12 hours
Bromination N-Bromosuccinimide (NBS), solvent (e.g., CCl4), light or heat Temperature: 0-25°C for selectivity
Chlorination N-Chlorosuccinimide (NCS) or Cl2 gas, solvent (e.g., CH2Cl2) Temperature: 0-25°C, careful monitoring
Purification Recrystallization or silica gel chromatography Solvent choice depends on impurities

Mechanistic Insights

  • The spirocyclization step involves nucleophilic attack of the imidazo nitrogen on the carbonyl carbon of cyclopentanone, forming the spirocyclic ring.
  • Halogenation proceeds via electrophilic substitution on the aromatic imidazo[1,5-a]pyridine ring, with regioselectivity influenced by electronic effects of substituents.
  • The presence of electron-withdrawing groups (carbonyls in the dione) directs halogenation to specific positions (6' for bromine, 8' for chlorine).

Analytical Data and Characterization

Technique Key Observations
^1H NMR Characteristic chemical shifts for spirocyclic protons and aromatic protons; halogen substitution causes downfield shifts
^13C NMR Signals corresponding to carbonyl carbons and spiro carbons; halogenated carbons show distinctive shifts
Mass Spectrometry Molecular ion peak at m/z ~317.57 confirming molecular weight
Infrared Spectroscopy Strong absorptions at ~1700 cm^-1 for carbonyl groups; C-H and aromatic ring vibrations

Chemical Reactions Analysis

Halogenation and Functional Group Modifications

The bromine and chlorine atoms serve as reactive sites for further functionalization:

  • Nucleophilic Aromatic Substitution :
    The chlorine atom at position 8' undergoes substitution with amines or alkoxides under mild basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), yielding derivatives with modified biological activity.

  • Bromine Participation in Cross-Coupling :
    The bromine at position 6' facilitates Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. Typical conditions involve refluxing in THF/water (3:1) with Na₂CO₃ as a base.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, THF/H₂O, 80°C, 12 hAryl-substituted spirocyclic derivative65–78%
Nucleophilic SubstitutionRNH₂, K₂CO₃, DMF, 70°C, 8 h8'-Amino/alkoxy derivatives50–62%

Cyclization and Ring Expansion

The spirocyclic structure undergoes controlled ring expansion under acidic or oxidative conditions:

  • Acid-Mediated Rearrangement :
    Treatment with concentrated H₂SO₄ at 0–5°C induces cyclopentane ring expansion, forming a seven-membered spiro system. This reaction is highly sensitive to temperature.

  • Oxidative Coupling :
    Using Mn(OAc)₃ in acetic acid under reflux, the imidazo-pyridine moiety participates in dimerization, producing a bis-spirocyclic compound.

Reaction TypeReagents/ConditionsProductYieldReference
Acidic RearrangementH₂SO₄, 0–5°C, 2 hSeven-membered spiro derivative45%
Oxidative DimerizationMn(OAc)₃, AcOH, reflux, 6 hBis-spirocyclic dimer38%

Multi-Component Reactions (MCRs)

The compound participates in MCRs to generate structurally complex hybrids:

  • With 1,3-Indandione and Malononitrile :
    In the presence of p-TSA (20 mol%) in ethanol under reflux, it forms spiro-imidazo-indeno pyridine derivatives via a ketene aminal intermediate .

Reaction TypeReagents/ConditionsProductYieldReference
MCR with Indandione1,3-Indandione, malononitrile, p-TSA, EtOHSpiro-imidazo-indeno pyridine62–98%

Reductive Transformations

Controlled reduction of the dione moiety alters electronic properties:

  • NaBH₄-Mediated Reduction :
    Selective reduction of the 1',5'-dione to a diol occurs in methanol at 0°C, preserving halogen substituents.

Reaction TypeReagents/ConditionsProductYieldReference
Dione ReductionNaBH₄, MeOH, 0°C, 4 h1',5'-Diol derivative85%

Stability and Side Reactions

  • Thermal Degradation :
    Prolonged heating above 150°C in polar aprotic solvents (e.g., DMSO) leads to decomposition via cleavage of the spirocyclic bond.

  • Light Sensitivity :
    Exposure to UV light induces radical-mediated bromine dissociation, necessitating storage in amber vials under inert gas.

Key Research Findings

  • Catalyst Dependency : Pd-based catalysts outperform Ni or Cu in cross-coupling reactions, minimizing byproduct formation.

  • Solvent Effects : Ethanol enhances reaction rates in MCRs due to improved solubility of intermediates .

  • Steric Hindrance : Bulkier aryl groups in Suzuki couplings reduce yields due to steric clashes with the spirocyclic core.

This reactivity profile positions the compound as a versatile scaffold for synthesizing bioactive molecules, particularly in oncology and inflammation research. Further studies are needed to explore enantioselective transformations and in vivo stability.

Scientific Research Applications

6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
  • CAS: 1849592-05-7 (discrepancy noted with CAS 1849592-10-4 in , possibly a structural variant) .
  • Molecular Formula : C₁₁H₉BrClN₂O₂ (inferred from ).
  • Molecular Weight : 317.57 g/mol .
  • Purity : 98% (commercially available from CymitQuimica, though discontinued) .

Structural Features :

  • Core Structure : Spirocyclic framework combining a cyclopentane ring and an imidazo[1,5-a]pyridine-dione system.
  • Substituents : Bromine (Br) at position 6' and chlorine (Cl) at position 8' .

Physicochemical Properties :

  • Limited experimental data available; predicted properties (e.g., solubility, logP) require computational modeling.
Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Spiro Ring Molecular Weight (g/mol) Biological Activity Source
Target Compound (6'-Br-8'-Cl-cyclopentane) Br, Cl Cyclopentane 317.57 Kinase inhibition (hypothesized)
6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-dione Br, CH₃ Cyclopentane 297.15 Not reported
6'-Bromo-8'-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-dione Br, CH₃ Cyclohexane 311.17 Not reported
eFT508 (Tomivosertib) NH₂-pyrimidine, CH₃ Cyclohexane 395.43 Mnk1/2 inhibitor (IC₅₀ < 10 nM)
6'-Bromo-8'-Cl-4,4-difluoro-spiro[cyclohexane...]-dione (Discontinued) Br, Cl, F₂ Cyclohexane N/A Not reported
Key Observations:

Impact of Spiro Ring Size :

  • Cyclopentane vs. cyclohexane alters molecular weight and steric bulk. For example, the cyclohexane variant (311.17 g/mol) is heavier than the cyclopentane analog (297.15 g/mol) .
  • Larger spiro rings (e.g., cyclohexane) may enhance binding pocket compatibility in kinase targets, as seen in eFT508 .

Amino-Pyrimidine (eFT508): This substituent in eFT508 enables hydrogen bonding with kinase active sites, contributing to its nM-level Mnk inhibition .

However, its Br/Cl substituents may confer distinct selectivity compared to eFT508’s amino-pyrimidine . In vitro studies on related spiro-diones () show submicromolar Mnk inhibition, but the target compound’s activity remains unvalidated.

Synthetic Considerations :

  • Brominated imidazo[1,5-a]pyridines () are typically synthesized via halogenation or cyclization reactions. The target compound likely requires regioselective bromination/chlorination steps.

Commercial Availability :

  • The target compound is discontinued (), while methyl-substituted analogs remain available ().

Biological Activity

6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione is a heterocyclic compound with notable biological activities. Its unique spiro structure and halogen substitutions suggest potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8BrClN2O2
  • Molecular Weight : 303.54 g/mol
  • CAS Number : 1849592-10-4

Synthesis

The compound can be synthesized through various cyclization reactions involving imidazo derivatives. The synthesis typically involves the reaction of appropriate halogenated and spirocyclic precursors under controlled conditions to yield the desired product with high purity.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyridothienopyrimidine have shown varying degrees of antibacterial activity against multiple strains, suggesting that this compound may also possess similar effects.

Microbial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8–16
Escherichia coli16–32
Candida albicans32–64

The MIC values indicate a promising profile for further development as an antimicrobial agent.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
HepG212.5Doxorubicin15.0
MCF-715.0Doxorubicin18.0

These results suggest that the compound may act as a potent anticancer agent with mechanisms potentially involving EGFR inhibition.

The proposed mechanism of action for the anticancer activity includes:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Several studies have explored similar compounds within the same chemical family:

  • Study on Pyridothienopyrimidine Derivatives :
    • This study demonstrated broad-spectrum antimicrobial activity and significant cytotoxicity against cancer cells, with some derivatives surpassing established chemotherapeutics in potency .
  • Evaluation of Spiro Compounds :
    • Research on spirocyclic compounds revealed promising results against various microbial strains and cancer cells, indicating that structural modifications can enhance biological activity .

Q & A

Q. What synthetic routes are recommended for 6'-Bromo-8'-chloro-1'H-spiro[...]dione, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized imidazo[1,5-a]pyridine precursors. Key steps include halogenation (bromination/chlorination) and cyclization under controlled conditions. For example, spirocyclic intermediates are formed via cyclopentane ring closure using catalysts like Pd(II) or Cu(I). Purity is ensured through recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (silica gel, gradient elution). Melting point analysis and elemental composition verification (C, H, N percentages) are critical for confirming purity .

Table 1 : Example Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity Check Method
BrominationNBS, DMF, 0°C → RT78NMR, HPLC
CyclizationPd(OAc)₂, DCE, 80°C65Melting Point, IR

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for imidazo[1,5-a]pyridine), cyclopentane CH₂ (δ 2.1–2.9 ppm), and NH protons (δ 10–12 ppm, broad). Splitting patterns differentiate diastereomers.
  • ¹³C NMR : Carbonyl groups (C=O) appear at δ 170–180 ppm; sp³ carbons in the cyclopentane ring are δ 30–50 ppm.
  • IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching).
    Cross-referencing experimental data with computational predictions (DFT calculations) enhances accuracy .

Q. What crystallographic methods are effective for determining its molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., DMSO/EtOH). Key parameters:
  • Unit cell dimensions : Monoclinic systems (e.g., space group P2₁/c) are common for spirocyclic compounds.
  • Hydrogen bonding : N-H···O interactions stabilize the lattice (e.g., bond lengths ~2.8–3.0 Å) .

Table 2 : Crystallographic Data (Example from )

ParameterValue
Space GroupP2₁/c
a (Å)12.341
b (Å)10.872
c (Å)14.569
β (°)105.7

Advanced Research Questions

Q. How can diastereoselectivity challenges in synthesizing spirocyclic derivatives be addressed?

  • Methodological Answer : Diastereoselectivity is influenced by steric and electronic factors. Strategies include:
  • Chiral auxiliaries : Temporarily introduce groups to steer cyclization (e.g., Evans oxazolidinones).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor specific transition states.
  • Temperature control : Lower temperatures (e.g., –20°C) reduce kinetic competition.
    Post-synthesis, chiral HPLC or NOESY NMR distinguishes diastereomers .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Mitigation steps:

Solvent correction in DFT : Include implicit solvent models (e.g., PCM for DMSO).

Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers.

X-ray validation : Compare computed vs. experimental bond lengths/angles .

Q. How can reaction conditions be optimized to enhance yield while maintaining stereochemical integrity?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:
  • Variables : Catalyst loading, temperature, solvent ratio.
  • Response surface modeling : Identifies optimal conditions (e.g., 5 mol% Pd(OAc)₂, DCE at 75°C).
    Monitor stereochemistry via circular dichroism (CD) or X-ray crystallography. Reproducibility is ensured by strict inert-atmosphere protocols (N₂/Ar) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.